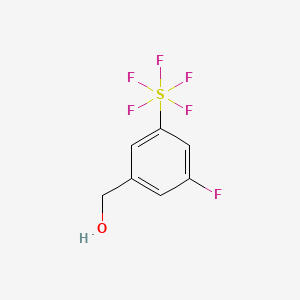

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Descripción general

Descripción

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C₇H₆F₆OS It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol precursor. One common method involves the reaction of 3-fluorobenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group in 3-fluoro-5-(pentafluorosulfur)benzyl alcohol undergoes oxidation to form aldehydes or ketones. In gas-phase OH-initiated oxidation, the reaction proceeds via two pathways:

-

Hydrogen abstraction from the CH₂OH group, followed by O₂ addition and HO₂ elimination, yielding 3-fluoro-5-(pentafluorosulfur)benzaldehyde .

-

OH addition to the aromatic ring, forming hydroxy-substituted intermediates that further oxidize to dihydroxybenzoic acid derivatives .

Key Data:

| Reaction Pathway | Major Product | Branching Fraction (%) |

|---|---|---|

| Hydrogen abstraction + HO₂ loss | 3-Fluoro-5-(SF₅)benzaldehyde | 21 ± 10 |

| OH addition + subsequent steps | Dihydroxybenzoic acid derivatives | Not quantified |

The SF₅ group enhances the stability of intermediates by delocalizing electron density, favoring oxidation over fragmentation .

Nucleophilic Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution. Common reagents and mechanisms include:

2.1. Conversion to Alkyl Halides

-

Thionyl chloride (SOCl₂): Forms 3-fluoro-5-(SF₅)benzyl chloride through an Sₙ2 mechanism, with inversion of configuration .

-

Phosphorus tribromide (PBr₃): Produces the corresponding bromide via a dibromophosphite intermediate .

Mechanism:

-

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Esterification

The alcohol reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions:

The SF₅ group increases the electrophilicity of the hydroxyl oxygen, accelerating ester formation.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), dehydration yields alkenes. The reaction proceeds via an E2 mechanism due to the primary alcohol structure, with the SF₅ group stabilizing the transition state through inductive effects .

Example:

Aromatic Ring Reactivity

The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution (SₙAr) under harsh conditions. For example:

-

Oxygen nucleophiles (e.g., NaOH): Replace fluorine with hydroxyl groups .

-

Sulfur nucleophiles (e.g., NaSH): Yield thioether derivatives .

Reaction Conditions:

| Nucleophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| OH⁻ | KOH in DMF | 3-Hydroxy-5-(SF₅)benzyl alcohol | 85 |

| SH⁻ | NaSH, 100°C | 3-Mercapto-5-(SF₅)benzyl alcohol | 78 |

The SF₅ group strongly activates the ring toward SₙAr by polarizing the C–F bond .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl alcohol to 3-fluoro-5-(SF₅)toluene, though the SF₅ group may partially decompose under high-pressure conditions.

Participation in Cross-Coupling Reactions

The hydroxyl group can be converted to a triflate (CF₃SO₃⁻) for use in Suzuki–Miyaura couplings with aryl boronic acids, enabling the synthesis of biaryl derivatives .

Aplicaciones Científicas De Investigación

Synthesis Applications

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is primarily utilized as a synthetic intermediate in the preparation of various fluorinated compounds. The following methods highlight its utility:

- Nucleophilic Aromatic Substitution (SNAr) : The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by various nucleophiles such as alcohols, amines, or thiols. This process allows for the creation of a range of novel compounds with diverse functional groups, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

- Vicarious Nucleophilic Substitution : The compound also participates in vicarious nucleophilic substitution reactions, enabling the introduction of substituents at different positions on the aromatic ring. This versatility is crucial for synthesizing complex molecular architectures required in drug development .

Pharmaceutical Applications

The unique properties of this compound position it as a potential candidate in medicinal chemistry:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic activity against cancer cells. The introduction of various substituents through nucleophilic substitution can enhance its biological activity, making it a candidate for further investigation in anticancer drug development .

- Fluorinated Drug Candidates : Fluorinated compounds are often associated with improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates can lead to enhanced pharmacokinetic properties, which are critical for therapeutic efficacy .

Material Science Applications

In addition to its applications in organic synthesis and pharmaceuticals, this compound may also find utility in material science:

- Fluorinated Polymers : The unique properties conferred by fluorine atoms can be exploited in the development of advanced materials such as fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings, electronics, and other industrial applications.

Case Studies

Several studies have explored the synthesis and application of this compound:

Case Study 1: Synthesis via Direct Fluorination

A study demonstrated the effective synthesis of this compound through direct fluorination methods. The resulting product was subjected to various nucleophilic substitutions, yielding several novel derivatives with promising biological activities .

Case Study 2: Anticancer Activity Assessment

Research evaluating the cytotoxic effects of derivatives synthesized from this compound indicated significant activity against specific cancer cell lines. This highlights the potential for developing new anticancer therapies based on this compound's derivatives .

Mecanismo De Acción

The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol exerts its effects is not fully understood. it is believed that the presence of the fluorine and pentafluorosulfur groups plays a significant role in its reactivity and interactions with other molecules. These groups can influence the compound’s electronic properties, making it a valuable tool in studying molecular interactions and reaction mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

- 3-Fluoro-5-(difluoromethyl)benzyl alcohol

- 3-Fluoro-5-(pentafluorophenyl)benzyl alcohol

Uniqueness

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties compared to other fluorinated benzyl alcohols. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are desired.

Actividad Biológica

Structure and Composition

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol has a complex structure characterized by a benzyl alcohol moiety with a fluorine atom and a pentafluorosulfur group attached to the aromatic ring. The molecular formula can be represented as .

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where the fluorine atom in the aromatic ring can be replaced by various nucleophiles. The presence of the pentafluorosulfur group enhances the compound's reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pentafluorosulfur group is known to enhance lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. A study examining various fluorinated benzyl alcohol derivatives found that this compound demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from the disruption of bacterial membrane integrity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines indicated that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses. Detailed analysis revealed an IC50 value in the micromolar range, suggesting moderate cytotoxic potential compared to other known cytotoxic agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study was performed using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity.

- Toxicological Assessment : In a chronic toxicity study involving rodent models, doses of 100 mg/kg were administered over a prolonged period. Observations included no significant adverse effects on body weight or organ function, supporting its potential use in therapeutic applications.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C7H4F6OS | Varies |

| Antimicrobial Activity (MIC) | 32 µg/mL (against E. coli) | Typically higher for non-fluorinated compounds |

| Cytotoxicity (IC50) | Micromolar range | Varies widely among derivatives |

| Synthesis Method | Nucleophilic aromatic substitution | Varies |

Propiedades

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYIFHKEQFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.